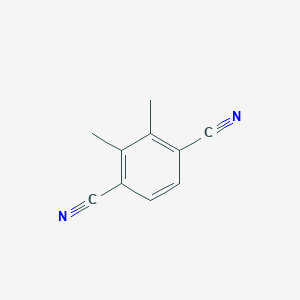

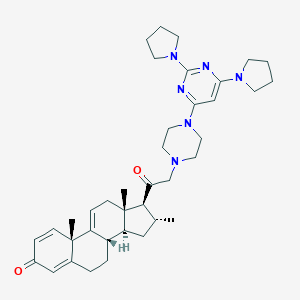

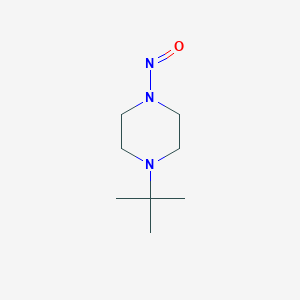

![molecular formula C8H14ClNO2 B025972 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one CAS No. 102851-41-2](/img/structure/B25972.png)

2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one, also known as CPME, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a ketone derivative that has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one is not fully understood, but it is thought to involve the inhibition of enzymes through the formation of covalent adducts with the active site residues. This inhibition is reversible, and the compound can be displaced by other ligands. 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one has also been found to interact with other proteins, including albumin and hemoglobin, although the significance of these interactions is not yet clear.

Biochemical and Physiological Effects:

2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one has been found to have a wide range of biochemical and physiological effects, including the inhibition of enzymes, the modulation of protein-ligand interactions, and the disruption of cellular signaling pathways. These effects make 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one a valuable tool for investigating various biological processes, including those involved in neurodegenerative diseases, cancer, and inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one in lab experiments is its potency as an enzyme inhibitor. This allows researchers to use lower concentrations of the compound, which can reduce the risk of off-target effects. 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one is its potential for non-specific interactions with other proteins and biomolecules, which can complicate data interpretation.

Direcciones Futuras

There are several future directions for research involving 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one. One area of interest is the development of new inhibitors based on the 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one scaffold, which could have improved potency and selectivity. Another direction is the use of 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one as a tool for investigating the role of enzymes in various disease states, including Alzheimer's disease and cancer. Additionally, 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one could be used to study the binding interactions between proteins and small molecules, which is a critical step in drug discovery.

Métodos De Síntesis

The synthesis of 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one involves the reaction of 2-chloroethyl methyl ketone with propan-2-yl isocyanate in the presence of a base catalyst. This reaction results in the formation of the oxazolidinone ring, which is a key structural feature of 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one. The resulting compound can be purified using standard chromatographic techniques to obtain a high degree of purity.

Aplicaciones Científicas De Investigación

2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one has been used in a wide range of scientific research applications, including studies of enzyme inhibition, protein-ligand interactions, and drug discovery. This compound has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one has also been used as a probe to study the binding interactions between proteins and ligands, which is a critical step in the development of new drugs.

Propiedades

IUPAC Name |

2-chloro-1-(4-propan-2-yl-1,3-oxazolidin-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c1-6(2)7-4-12-5-10(7)8(11)3-9/h6-7H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTICZSJNVHTSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COCN1C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546005 |

Source

|

| Record name | 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one | |

CAS RN |

102851-41-2 |

Source

|

| Record name | 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

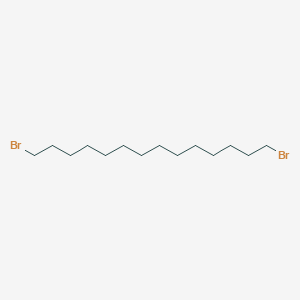

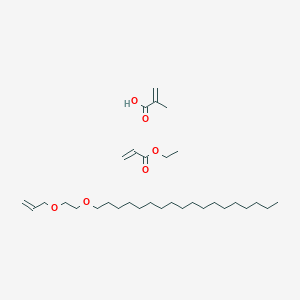

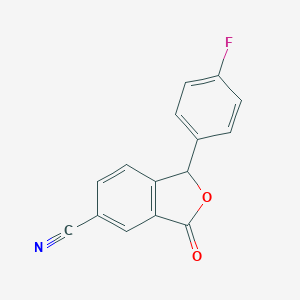

![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)

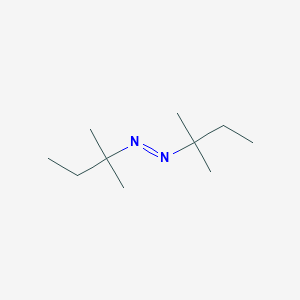

![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)